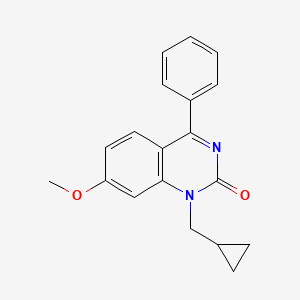
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one is a quinazolinone derivative known for its unique structural properties and potential applications in various scientific fields. The compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of cyclopropylmethyl, methoxy, and phenyl groups further enhances its chemical diversity and potential reactivity.
準備方法
The synthesis of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings, with specific functional attributes.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group, potentially altering its chemical properties and applications.
4-Phenylquinazolin-2(1H)-one: A simpler structure without the cyclopropylmethyl and methoxy groups, which may limit its versatility in chemical reactions and biological interactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59253-45-1 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-16-17(11-15)21(12-13-7-8-13)19(22)20-18(16)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
InChIキー |
NLBRNZRVBHNWOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
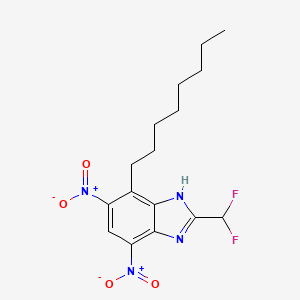
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
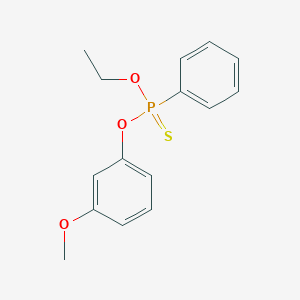
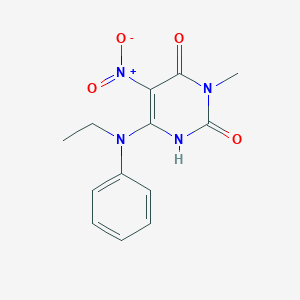
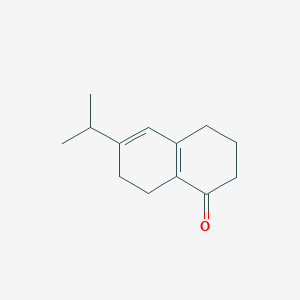
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
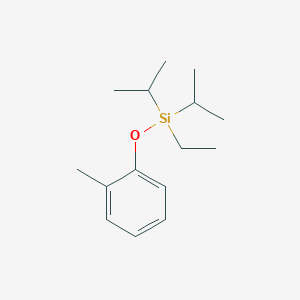

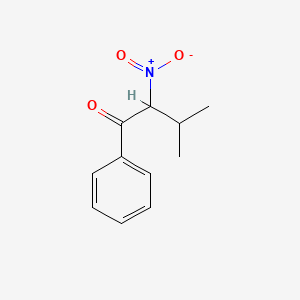
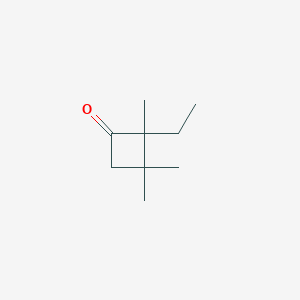
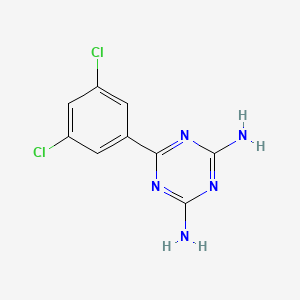
![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
